NAPE-PLD Activation Potency and Efficacy: Target Compound vs. Series-Leading Analogs VU534 and VU533
The target compound N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a member of the BT-PSP class of NAPE-PLD activators, but its precise EC50 and Emax values have not been reported in the primary screening publication. The most potent compounds in this series, VU534 and VU533, achieve EC50 values of 0.30 µM and induce a more than 2-fold maximal increase in recombinant mouse Nape-pld activity relative to vehicle . Other BT-PSP analogs in the study exhibited a range of activities, with many showing significantly higher EC50 values or no measurable activation, highlighting the critical role of specific structural features. The activity of the target compound should be interpreted within this context; it is structurally distinct from VU534 and VU533 and is expected to occupy an intermediate position in the potency hierarchy based on SAR trends, but direct comparative data are lacking.
| Evidence Dimension | In vitro NAPE-PLD activation potency (EC50) and maximal efficacy (Emax) |
|---|---|
| Target Compound Data | Not directly reported in the primary SAR study; expected to be less potent than VU534/VU533 based on structural divergence from the optimal substituents identified in the series . |
| Comparator Or Baseline | VU534 (EC50 = 0.30 µM, Emax >2-fold); VU533 (EC50 = 0.30 µM, Emax >2-fold); Inactive analogs (NA: not active) in the same assay . |
| Quantified Difference | Cannot be calculated precisely due to missing target compound data; the range within the class spans from inactive (NA) to EC50 of 0.30 µM . |
| Conditions | Recombinant mouse Nape-pld biochemical assay; Emax expressed as fold increase versus vehicle control . |
Why This Matters
Demonstrates that procurement of this specific compound should be driven by its unique structural features not present in VU534/VU533, which may confer distinct selectivity, pharmacokinetic, or off-target profiles, even if its primary target potency is lower.
- [1] Zarrow JE, Jenkins AN, Alli-Oluwafuyi AM, et al. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. ACS Chem Biol. 2023;18(8):1891-1904. doi:10.1021/acschembio.3c00401 View Source
